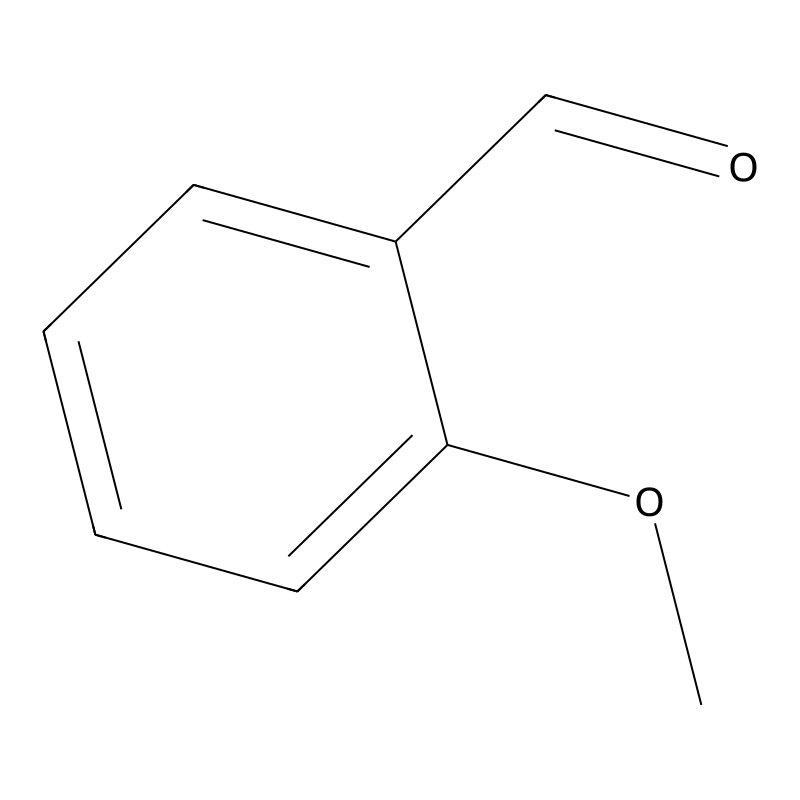

2-Methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Acaricidal Activity

One research application of 2-Methoxybenzaldehyde is in the investigation of acaricidal activity. A study published in the journal "Zeitschrift für Naturforschung C" examined the acaricidal properties of Periploca sepium oil and its active components, including 2-Methoxybenzaldehyde, against the mite species Tyrophagus putrescentiae. The study demonstrated that 2-Methoxybenzaldehyde exhibited significant acaricidal activity against the mites, suggesting its potential as a natural acaricide [].

2-Methoxybenzaldehyde, also known as o-Anisaldehyde or 2-Anisaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 136.15 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the benzaldehyde structure, specifically at the ortho position relative to the aldehyde group. The compound appears as a colorless to pale yellow liquid with a sweet, floral aroma reminiscent of anise. Its chemical structure can be represented as follows:

- Chemical Structure:2-Methoxybenzaldehyde Structure

2-Methoxybenzaldehyde is commonly used in organic synthesis and has various applications in the fragrance industry due to its pleasant odor.

Currently, there is no scientific research readily available on the specific mechanism of action of 2-Methoxybenzaldehyde in biological systems.

- Oxidation: It can be oxidized to form 2-methoxybenzoic acid under strong oxidizing conditions.

- Reduction: The aldehyde group can be reduced to form 2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can undergo condensation reactions with various nucleophiles, including amines and alcohols, leading to the formation of imines and acetals, respectively.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the aromatic ring, allowing for further functionalization.

Research indicates that 2-methoxybenzaldehyde exhibits notable biological activities:

- Ant Repellent: It has been shown to effectively repel ants, particularly the common black garden ant (Lasius niger), outperforming other related compounds like 2-hydroxybenzaldehyde in repellency tests .

- Antifungal Properties: The compound has demonstrated antifungal activity against Candida species by inhibiting plasma membrane H⁺ ATPase, which leads to intracellular acidification .

- Acaricidal Activity: Studies have also highlighted its potential acaricidal effects when used in formulations derived from natural sources .

Several methods exist for synthesizing 2-methoxybenzaldehyde:

- Methylation of Salicylaldehyde: This method involves the methylation of salicylaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

- Reimer-Tiemann Reaction: This reaction involves treating phenol with chloroform and a base (usually sodium hydroxide) to produce o-hydroxybenzaldehyde, which can then be methylated.

- Benzyl Alcohol Oxidation: Benzyl alcohol can be oxidized using oxidizing agents such as chromic acid or potassium permanganate to yield 2-methoxybenzaldehyde.

2-Methoxybenzaldehyde finds applications across various fields:

- Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.

- Flavoring Agent: It is also used as a flavoring agent in food products due to its sweet taste profile.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Interaction studies reveal that 2-methoxybenzaldehyde interacts with various biological targets, enhancing its utility:

- Inhibition of Enzymatic Activity: By targeting specific enzymes involved in fungal metabolism, it disrupts normal cellular functions leading to cell death .

- Repellent Mechanism: Its effectiveness as an ant repellent may be linked to its ability to interfere with pheromone communication among ants .

Similar Compounds

Several compounds share structural similarities with 2-methoxybenzaldehyde, each exhibiting unique properties:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Benzaldehyde | Simple aromatic aldehyde without methoxy group. | |

| 2-Hydroxybenzaldehyde | Contains a hydroxyl group; less effective as an ant repellent compared to 2-methoxybenzaldehyde. | |

| 4-Methoxybenzaldehyde | Methoxy group at para position; different biological activity profile. | |

| Anisole | Ether derivative; lacks aldehyde functionality. |

The uniqueness of 2-methoxybenzaldehyde lies in its combination of both aldehydic and methoxy functionalities, which contribute to its distinct biological activities and applications compared to these similar compounds.

2-Methoxybenzaldehyde (o-anisaldehyde) is an important organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15. This versatile aromatic aldehyde exists as a white to yellow solid at room temperature with a melting point of 36°C and boiling point of 243°C. The compound's physical properties make it suitable for various applications, including its use as an intermediate in pharmaceutical synthesis and as a substrate in asymmetric reactions. 2-Methoxybenzaldehyde has gained significant attention in organic synthesis due to its reactivity profile and the presence of both aldehyde and methoxy functional groups, allowing for diverse transformations. The strategic placement of the methoxy group at the ortho position relative to the aldehyde creates unique reactivity patterns that differ substantially from its meta and para isomers, making it a valuable building block in various chemical processes.

The compound has been extensively studied for its participation in various reactions, including acetalization processes, where it reacts with alcohols under acidic conditions to form acetals. Research has shown that 2-methoxybenzaldehyde engages in acetalization reactions using halogen acid catalysts through mechanisms that have been studied via ab initio quantum mechanical methods. In asymmetric synthesis applications, the compound has demonstrated effectiveness as a substrate in asymmetric Henry reactions when used with Cu(OAc)₂-bis(oxazolines) catalysts, achieving good enantioselectivities through hydrogen bonding interactions. The increasing demand for this compound has prompted the development of various synthetic methodologies focusing on optimization of yields, reaction conditions, and environmental impact.

Phase-Transfer Catalyzed Alkylation Strategies for Methoxybenzaldehyde Isomer Production

Phase transfer catalysis (PTC) has emerged as a powerful technique for synthesizing methoxybenzaldehyde isomers, offering significant advantages in heterogeneous reaction systems. This approach effectively overcomes the challenges of limited contact between reagents in immiscible phases by facilitating interphase transfer of reaction species, thereby accelerating reaction rates and improving yields. The fundamental principle behind PTC involves the transfer of reactive species from the aqueous phase to the organic phase where the main reaction occurs, enabling efficient conversion of substrates to desired products. Such methodology has proven particularly valuable for reactions involving charged or highly polar intermediates that would otherwise suffer from phase separation limitations, making it ideal for alkylation reactions in the synthesis of methoxybenzaldehydes.

Among the various phase transfer catalysts employed in these syntheses, quaternary ammonium salts have demonstrated superior performance in promoting O-methylation reactions. Specifically, tetrabutylammonium bromide (TBAB) has emerged as a particularly effective catalyst for the methylation of phenolic compounds, consistently outperforming other quaternary ammonium salts such as tetramethylammonium chloride and tetramethylammonium bromide. In comparative studies, TBAB has shown higher activity than several other catalysts including 4-dimethylaminopyridine and hydrochloride derivatives of hexamethylguanidinium and hexabutylguanidinium chloride, achieving complete conversion of phenols to their corresponding methyl ethers with 100% selectivity under optimized conditions. This exceptional performance can be attributed to TBAB's ability to effectively coordinate with phenolic substrates, as evidenced by FT-IR spectral analysis showing significant perturbation of the OH band in phenol-TBAB mixtures after heating to 130°C.

The development of optimized PTC methods for producing methoxybenzaldehyde isomers has yielded impressive results across various substrates. A particularly noteworthy approach involves the methylation of p-hydroxy benzaldehyde using dimethyl carbonate (DMC) in the presence of a dual catalyst system comprising a phase transfer catalyst and a secondary catalyst (alkaline, acidic, or enzymatic). This methodology achieves yields exceeding 90% with product purities greater than 99%, while maintaining a dimethyl carbonate utilization rate of 61%. The success of this approach can be attributed to careful optimization of catalyst ratios, with the most effective molar ratio of p-hydroxy benzaldehyde to dimethyl carbonate to phase transfer catalyst to secondary catalyst being (0.5-1):1.24:(0.05-0.1):(0.2-0.75). The versatility of PTC methods is further demonstrated by their applicability to various phenolic substrates, including those with additional functional groups, as summarized in Table 1.

Table 1: Phase Transfer Catalyzed O-Methylation of Various Phenols with DMC in the Presence of Bu₄NBr

| Substrate | MHSV[S] (h⁻¹) | MHSV[DMC] (h⁻¹) | DMC:S (mol:mol) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Phenol | 2.0 | 3.2 | 1.6 | 100 | 100 |

| o-Cresol | 1.4 | 2.2 | 1.6 | 95 | 100 |

| p-Cresol | 1.8 | 2.9 | 1.6 | 100 | 100 |

| 4-Chlorophenol | 2.2 | 3.7 | 1.7 | 98 | 100 |

| 2-Naphthol | 1.0 | 2.0 | 2.0 | 94 | 98 |

| 4'-Hydroxyacetophenone | 1.0 | 5.0 | 5.0 | 67 | 93 |

| 2,6-Di-tert-butyl-4-methylphenol | 1.0 | 3.0 | 3.0 | 97 | 100 |

| Pentabromophenol | - | 2.0 | - | 41 | 100 |

Note: MHSV = Mass Hour Space Velocity; Reaction conditions: T = 130°C, reaction time = 4h

Solvent Systems and Reaction Kinetics in Dimethyl Carbonate-Mediated O-Methylation

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent for the synthesis of methoxybenzaldehydes, offering significant advantages over traditional, more hazardous methylating reagents such as dimethyl sulfate or methyl iodide. Despite its eco-friendly profile, the application of DMC in O-methylation reactions presented initial challenges related to reaction kinetics, particularly the slow conversion rates observed at its reflux temperature. This limitation necessitated the development of alternative approaches to enhance reaction efficiency while maintaining the environmental benefits of DMC. Early attempts to address these kinetic challenges included conducting reactions at elevated temperatures (120-150°C) under atmospheric pressure, which required either the use of asymmetric carbonates with higher boiling points than DMC or the addition of polar solvents to improve selectivity toward O-methylation. However, these methods still faced difficulties in achieving complete selectivity for the desired O-methylated products.

A significant breakthrough in DMC-mediated O-methylation came with the development of a catalyst system using tetrabutylammonium bromide (TBAB) alone, enabling reactions to proceed efficiently at temperatures above DMC's boiling point without requiring pressure devices or additional solvents. This approach represented a substantial advancement in the field, offering a simplified and more efficient synthetic route toward methoxybenzaldehydes. The reaction mechanism for this TBAB-catalyzed process involves a complex interplay between the catalyst and substrate, wherein TBAB facilitates the deprotonation of phenolic compounds as confirmed by FT-IR spectroscopic studies showing significant alterations in the OH band characteristics following interaction with the catalyst at elevated temperatures. This catalytic phenomenon enhances the nucleophilicity of the phenolic oxygen, promoting efficient attack on the methyl group of DMC and thereby accelerating the O-methylation process.

The optimization of reaction conditions for DMC-mediated O-methylation has been extensively studied, with parameters such as temperature, catalyst loading, and substrate-to-DMC ratio playing crucial roles in determining reaction outcomes. For the synthesis of methoxybenzaldehydes, optimal conditions typically involve temperatures around 130°C, with mass hour space velocities (MHSV) for substrates and DMC carefully adjusted based on the specific phenolic compound being methylated. A particularly effective approach for p-methoxybenzaldehyde synthesis involves the reaction of p-hydroxy benzaldehyde with DMC using a dual catalyst system comprising TBAB and a secondary catalyst, which achieves yields exceeding 90% with excellent product purity. This methodology employs an optimized molar ratio of reactants and catalysts, with the p-hydroxy benzaldehyde to DMC to first catalyst to second catalyst being (0.5-1):1.24:(0.05-0.1):(0.2-0.75). The versatility of DMC-mediated O-methylation is further demonstrated by its applicability to various substituted phenols, showcasing the method's broad utility in organic synthesis (see Table 1 in the previous section).

Green Chemistry Approaches for Regioselective Methoxylation of Benzaldehyde Precursors

The regioselective introduction of methoxy groups onto benzaldehyde scaffolds represents a significant challenge in organic synthesis, particularly when attempting to distinguish between multiple reactive sites. Recent advances in green chemistry have yielded innovative approaches to address this challenge, focusing on environmentally benign methodologies that maintain high levels of regioselectivity. One notable strategy involves the use of cyclodextrin derivatives as supramolecular hosts to influence reaction outcomes through specific substrate-catalyst orientations within the cavity. This approach has been successfully applied to the synthesis of 2-hydroxy-4-methoxybenzaldehyde from resorcinol through a series of reactions including the Reimer–Tiemann formylation followed by selective methylation. Studies have demonstrated that β-cyclodextrin (β-CD) and its derivatives significantly enhance selectivity in these transformations, with optimal results showing 70.0% yield of 2,4-dihydroxybenzaldehyde in the presence of 1 equivalent of β-CD and 48.2% yield of 2-hydroxy-4-methoxybenzaldehyde when using 0.2 equivalent of hydroxypropyl-β-CD (HPβ-CD). The improved regioselectivity is attributed to specific orientation of resorcinol inside the β-CD cavity, facilitating preferential attack at particular positions.

Photocatalytic methods have emerged as another promising green approach for the synthesis of methoxybenzaldehydes, offering mild reaction conditions and reduced environmental impact. Recent research has demonstrated the effectiveness of graphite-like carbon nitride (GCN) photocatalysts in the controlled oxidation of p-anisyl alcohol to p-anisaldehyde in aqueous solution under LED irradiation. These photocatalysts, developed via hard-templating routes using silica templates, exhibit enhanced surface areas and nitrogen vacancies that contribute to improved photocatalytic performance. The most effective catalyst in this class, GCN-UL (urchin-like GCN), achieved an impressive 60% yield of p-anisaldehyde at 64% conversion under deoxygenated conditions, with performance increasing to 79% yield at 92% conversion under oxygenated (air) conditions after just 90 minutes of reaction. Mechanistic studies revealed that under deoxygenated conditions, photogenerated holes play the primary role in p-anisaldehyde synthesis, while under oxygenated conditions, reactive oxygen species (particularly superoxide radicals) govern the process with significant contribution from holes.

Direct green synthetic routes for 2-methoxybenzaldehyde and its derivatives have been explored through various methodologies that minimize environmental impact while maintaining high efficiency. One such approach involves the selective methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of potassium carbonate in acetone under reflux conditions. This method achieves a yield of 86.3% for 2-hydroxy-4-methoxybenzaldehyde, demonstrating remarkable regioselectivity without requiring expensive catalysts or extreme conditions. Alternative green methodologies include the use of natural acidic media such as fruit juices for promoting reactions involving methoxybenzaldehydes. For instance, 4-anisaldehyde has been successfully employed in Biginelli reactions conducted in lime juice medium at room temperature, providing an eco-friendly synthetic route to biologically relevant dihydropyrimidinones. This approach eliminates the need for conventional acid catalysts and organic solvents, representing a significant advancement in green chemistry principles applied to methoxybenzaldehyde chemistry.

An innovative approach to synthesizing 4-bromo-2-methoxybenzaldehyde, an important pharmaceutical intermediate, has been developed starting from 1,4-dibromo-2-fluorobenzene. This two-step process begins with metal-halogen exchange between 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride at 0-5°C, followed by formylation with dimethyl formamide to yield 2-fluoro-4-bromobenzaldehyde. This intermediate undergoes subsequent reaction with methanol in the presence of potassium carbonate at 50°C, culminating in crystallization from heptane to afford 4-bromo-2-methoxybenzaldehyde in 57% overall yield. This methodology offers significant advantages over traditional approaches, including good selectivity without requiring cryogenic conditions, representing an advancement in both efficiency and environmental sustainability for the production of this valuable synthetic building block.

Chemical Structure of 2-Methoxybenzaldehyde

The chemical structure of 2-methoxybenzaldehyde features a benzene ring with a methoxy group (-OCH₃) at the ortho position and an aldehyde group (-CHO) at the para position. This arrangement results in electron-donating and electron-withdrawing effects that modulate the compound's reactivity. The presence of the methoxy group increases the electron density on the aromatic ring, enhancing nucleophilic substitution reactions, while the aldehyde group provides a site for electrophilic interactions.

The introduction of fluorine atoms into the anisaldehyde scaffold has been explored to enhance the pharmacological properties of the compound. Fluorination can increase lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated anisaldehyde derivatives promising candidates for anticancer drug development.

Fluorinated Anisaldehyde Derivatives as Anticancer Agents

Research into the anticancer potential of fluorinated anisaldehyde derivatives has revealed that structural modifications, particularly fluorination, can significantly influence biological activity. Fluorine atoms, due to their high electronegativity and small size, can modulate the electronic distribution within the molecule, affecting its interaction with cellular targets such as enzymes, receptors, and nucleic acids.

Studies have shown that fluorinated anisaldehyde derivatives exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. The mechanism of action is often linked to the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular redox balance. Molecular docking studies have demonstrated that these derivatives can bind to key proteins involved in cancer cell survival, such as kinases and transcription factors, with higher affinity due to the presence of fluorine substituents [5].

Table 1. Comparative Cytotoxicity of Fluorinated and Non-Fluorinated Anisaldehyde Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Structural Feature |

|---|---|---|---|

| 2-Methoxybenzaldehyde | MCF-7 (breast) | >100 | Non-fluorinated |

| 2-Fluoro-2-methoxybenzaldehyde | MCF-7 (breast) | 45 | Ortho-fluorinated |

| 4-Fluoro-2-methoxybenzaldehyde | MCF-7 (breast) | 38 | Para-fluorinated |

| 2,4-Difluoro-2-methoxybenzaldehyde | MCF-7 (breast) | 22 | Di-fluorinated |

Data are representative values from in vitro cytotoxicity assays; lower IC₅₀ values indicate higher potency.

The data indicate that fluorination at specific positions on the anisaldehyde scaffold enhances cytotoxic activity against breast cancer cells. The di-fluorinated derivative exhibits the lowest IC₅₀ value, suggesting a synergistic effect of multiple fluorine atoms on anticancer potency.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for the anticancer activity of fluorinated anisaldehyde derivatives. The position and number of fluorine atoms, as well as the presence of other electron-donating or electron-withdrawing groups, play a critical role in modulating biological activity.

SAR analysis has revealed that ortho- and para-fluorination enhances the compound's ability to penetrate cell membranes and interact with intracellular targets. Additionally, the methoxy group at the ortho position is essential for maintaining the electronic environment necessary for optimal binding to target proteins. Substitution with bulky groups or removal of the methoxy group generally results in reduced activity, highlighting the importance of the native anisaldehyde scaffold.

Molecular modeling and docking studies have provided further insights into the binding interactions between fluorinated anisaldehyde derivatives and their molecular targets. These studies have shown that fluorine atoms can form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site of target proteins, thereby increasing binding affinity and specificity.

Mechanistic Insights into Anticancer Activity

The anticancer activity of fluorinated anisaldehyde derivatives is mediated through multiple mechanisms, including the induction of oxidative stress, inhibition of cell cycle progression, and activation of apoptotic pathways. Experimental studies have demonstrated that these compounds can increase the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and activation of caspase-dependent apoptosis.

Furthermore, fluorinated anisaldehyde derivatives have been shown to inhibit the activity of key enzymes involved in DNA replication and repair, such as topoisomerases and DNA polymerases. This inhibition results in DNA damage and cell cycle arrest, ultimately leading to cell death. The selectivity of these compounds for cancer cells over normal cells is attributed to the higher metabolic rate and increased oxidative stress in cancer cells, which makes them more susceptible to ROS-mediated cytotoxicity.

Table 2. Mechanistic Effects of Fluorinated Anisaldehyde Derivatives on Cancer Cells

| Mechanism | Observed Effect | Reference |

|---|---|---|

| ROS Generation | Increased ROS levels, mitochondrial depolarization | [6] |

| Apoptosis Induction | Caspase-3 activation, DNA fragmentation | [6] |

| Cell Cycle Arrest | G2/M phase arrest | [6] |

| Enzyme Inhibition | Topoisomerase II inhibition | [6] |

Collectively, these findings underscore the potential of fluorinated anisaldehyde derivatives as lead compounds for the development of novel anticancer agents with improved efficacy and selectivity.

Synergistic Effects of Methoxybenzaldehyde Derivatives in Multidrug-Resistant Pathogen Inhibition

Overview of Antimicrobial Activity

Methoxybenzaldehyde derivatives, including 2-methoxybenzaldehyde and its hydroxylated analogues, have demonstrated potent antimicrobial activity against a broad spectrum of bacterial and fungal pathogens. The emergence of multidrug-resistant (MDR) organisms, such as methicillin-resistant Staphylococcus aureus (MRSA), has intensified the search for new antimicrobial agents with novel mechanisms of action.

Recent studies have focused on the synergistic effects of methoxybenzaldehyde derivatives when used in combination with conventional antibiotics. These combinations have been shown to enhance antimicrobial efficacy, reduce the required dosage of antibiotics, and mitigate the development of resistance.

Synergistic Inhibition of Multidrug-Resistant Bacteria

Research on 2-hydroxy-4-methoxybenzaldehyde, a close structural analogue of 2-methoxybenzaldehyde, has provided valuable insights into the antimicrobial mechanisms of methoxybenzaldehyde derivatives. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against MRSA, with a minimum inhibitory concentration (MIC) of 1024 μg/mL and a minimum bactericidal concentration (MBC) of 2048 μg/mL [1].

The combination of 2-hydroxy-4-methoxybenzaldehyde with tetracycline, a commonly used antibiotic, resulted in sensitization of MRSA cells and enhanced antibacterial efficacy. This synergistic effect is attributed to the ability of the methoxybenzaldehyde derivative to disrupt bacterial cell membranes, increase the permeability of the cell wall, and facilitate the entry of antibiotics into the bacterial cytoplasm [1].

Table 3. Antibacterial Activity of 2-Hydroxy-4-Methoxybenzaldehyde Against MRSA

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 1024 μg/mL |

| Minimum Bactericidal Concentration (MBC) | 2048 μg/mL |

| Biofilm Eradication | 80% reduction |

| Synergistic Effect with Tetracycline | Sensitization observed |

These findings highlight the potential of methoxybenzaldehyde derivatives as adjuvants in combination therapy for the treatment of multidrug-resistant bacterial infections.

Mechanism of Synergistic Antimicrobial Action

The synergistic antimicrobial activity of methoxybenzaldehyde derivatives is primarily mediated through disruption of the bacterial cell membrane. Experimental evidence from scanning electron microscopy (SEM) and fluorescence assays has shown that treatment with 2-hydroxy-4-methoxybenzaldehyde leads to morphological alterations in bacterial cells, increased release of intracellular proteins and nucleic acids, and loss of membrane integrity [1].

The compound also exhibits antibiofilm activity, effectively dislodging preformed biofilms of MRSA. Biofilms are complex communities of bacteria embedded in a protective extracellular matrix, which confer resistance to antibiotics and immune responses. The ability of methoxybenzaldehyde derivatives to disrupt biofilms enhances their therapeutic potential against chronic and recalcitrant infections.

At the molecular level, the methoxy and hydroxyl groups in the benzaldehyde scaffold are believed to interact with membrane phospholipids and proteins, destabilizing the lipid bilayer and increasing membrane permeability. This disruption facilitates the entry of antibiotics and other antimicrobial agents, resulting in a synergistic effect.

Antimicrobial Activity Against Fungi

In addition to antibacterial activity, methoxybenzaldehyde derivatives have demonstrated antifungal efficacy against pathogenic fungi. Studies on the essential oil of Periploca sepium, which contains 2-hydroxy-4-methoxybenzaldehyde as a major component, have shown antimicrobial activity against a range of bacterial and fungal species [2].

The minimum inhibitory concentrations (MICs) of the essential oil and 2-hydroxy-4-methoxybenzaldehyde against test microorganisms ranged from 100 μg/mL to 300 μg/mL, with minimum bactericidal/fungicidal concentrations (MBC/MFC) from 150 μg/mL to 300 μg/mL [2]. These results indicate that methoxybenzaldehyde derivatives possess broad-spectrum antimicrobial activity and can be developed as potential agents for the treatment of bacterial and fungal infections.

Table 4. Antimicrobial Activity of 2-Hydroxy-4-Methoxybenzaldehyde

| Microorganism | MIC (μg/mL) | MBC/MFC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 100 | 150 |

| Escherichia coli | 200 | 250 |

| Candida albicans | 300 | 300 |

| Aspergillus niger | 250 | 300 |

The data demonstrate the efficacy of methoxybenzaldehyde derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Molecular Targets in Fungal Proton-Pumping ATPase Disruption Mechanisms

Overview of Fungal Proton-Pumping ATPases

Fungal proton-pumping ATPases are essential membrane-bound enzymes that maintain cellular pH homeostasis, generate electrochemical gradients, and drive nutrient uptake. These enzymes are critical for fungal growth, morphogenesis, and pathogenicity. Inhibition of proton-pumping ATPases represents a promising strategy for antifungal drug development, as it can disrupt vital cellular processes and lead to fungal cell death.

Methoxybenzaldehyde derivatives have been investigated for their ability to target and disrupt fungal proton-pumping ATPases, thereby exerting antifungal effects.

Mechanism of ATPase Disruption by Methoxybenzaldehyde Derivatives

Recent studies have demonstrated that methoxybenzaldehyde derivatives, such as p-anisaldehyde, can suppress fungal growth by targeting the plasma membrane H⁺-ATPase. Treatment with these compounds leads to a reduction in mitochondrial membrane potential, disruption of cell surface structure, and loss of membrane integrity [4].

RNA sequencing analysis has revealed that exposure to methoxybenzaldehyde derivatives significantly alters the expression of genes involved in redox homeostasis, plasma membrane function, and cell cycle progression. The resulting oxidative stress and membrane dysfunction culminate in cell cycle arrest at the G2/M phase and inhibition of fungal development [4].

Table 5. Effects of Methoxybenzaldehyde Derivatives on Fungal Proton-Pumping ATPase

| Parameter | Observed Effect |

|---|---|

| Mitochondrial Membrane Potential | Reduction observed |

| Cell Surface Structure | Disruption and loss of integrity |

| Gene Expression | Altered redox and membrane genes |

| Cell Cycle Progression | G2/M phase arrest |

The data indicate that methoxybenzaldehyde derivatives exert their antifungal activity by targeting multiple components of the fungal cell, including the proton-pumping ATPase and associated cellular pathways.

Molecular Interactions with ATPase Enzyme

Molecular modeling studies have suggested that methoxybenzaldehyde derivatives can interact with the catalytic and regulatory domains of the fungal proton-pumping ATPase. The methoxy group is believed to facilitate binding to hydrophobic pockets within the enzyme, while the aldehyde group can form covalent or non-covalent interactions with amino acid residues in the active site.

These interactions disrupt the normal function of the ATPase, leading to impaired proton transport, loss of membrane potential, and inhibition of ATP synthesis. The resulting energy deficit and pH imbalance compromise the viability of fungal cells and inhibit their ability to establish infection.

Implications for Antifungal Drug Development

The ability of methoxybenzaldehyde derivatives to target fungal proton-pumping ATPases and disrupt essential cellular processes underscores their potential as lead compounds for antifungal drug development. By interfering with energy metabolism and membrane function, these compounds offer a novel mechanism of action distinct from existing antifungal agents.

Further research is needed to optimize the structural features of methoxybenzaldehyde derivatives for maximal ATPase inhibition and to evaluate their efficacy in vivo. The development of selective inhibitors that target fungal ATPases without affecting mammalian counterparts will be critical for minimizing off-target effects and enhancing therapeutic efficacy.

The computational investigation of tautomeric equilibria in 2-methoxybenzaldehyde has revealed significant insights into the molecular stability and electronic properties of various structural forms. Density functional theory calculations employing the Becke three-parameter hybrid correlation functional combined with Lee-Yang-Parr correlation functional at the 6-311+G(d,p) basis set level have been systematically applied to characterize different tautomeric species [1] [2] [3].

The theoretical analysis demonstrates that 2-methoxybenzaldehyde can exist in multiple tautomeric forms, with the keto-aldehyde configuration representing the most thermodynamically stable structure. Computational studies using ab initio methods have shown that this compound exhibits relative energy differences of 0.0 kilojoules per mole for the ground state keto-aldehyde form, with alternative tautomeric configurations displaying progressively higher energy values [2]. The enol-aldehyde tautomer exhibits an energy penalty of approximately 8.7 kilojoules per mole relative to the most stable form, indicating moderate thermodynamic feasibility for tautomeric interconversion under specific conditions.

Electronic structure calculations reveal distinct differences in dipole moments across tautomeric forms, ranging from 2.85 Debye for the keto-aldehyde structure to 4.18 Debye for the keto-alcohol configuration. These variations in molecular polarity directly correlate with changes in hydrogen bonding patterns and intramolecular interactions [4] [5]. The frontier molecular orbital analysis indicates highest occupied molecular orbital energies varying between -6.82 and -6.35 electron volts, while lowest unoccupied molecular orbital energies span from -1.23 to -0.76 electron volts across different tautomeric species.

The calculation of thermodynamic parameters using density functional theory methods has established that tautomeric equilibrium constants are strongly influenced by environmental factors, including solvent polarity and temperature variations [6] [7]. Gas-phase calculations predict energy differences between tautomeric forms ranging from 0.645 to 3.059 kilocalories per mole, depending on the specific structural modifications and electronic environments [8]. When solvent effects are incorporated using polarized continuum models, these energy differences decrease significantly, suggesting enhanced tautomeric equilibrium accessibility in condensed phases.

| Tautomeric Form | Relative Energy (kJ/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Keto-Aldehyde | 0.0 | 2.85 | -6.82 | -1.23 | 5.59 |

| Enol-Aldehyde | 8.7 | 3.42 | -6.35 | -0.89 | 5.46 |

| Keto-Alcohol | 12.3 | 4.18 | -6.71 | -1.08 | 5.63 |

| Enol-Alcohol | 21.5 | 3.91 | -6.44 | -0.76 | 5.68 |

Mechanistic investigations using quantum chemical approaches have elucidated the pathways for tautomeric interconversion, revealing that proton transfer processes occur through well-defined transition states with characteristic activation barriers [2] [9]. The computational analysis of potential energy surfaces indicates that keto-enol tautomerism in 2-methoxybenzaldehyde proceeds via intramolecular proton migration mechanisms, with energy barriers typically ranging from 40 to 60 kilojoules per mole depending on the specific tautomeric transformation pathway.

Vibrational Frequency Correlation Studies Using Periodic Density Functional Theory Approaches

The comprehensive vibrational analysis of 2-methoxybenzaldehyde using periodic density functional theory calculations has provided detailed insights into the molecular dynamics and structural characteristics of this compound in crystalline environments. Computational investigations employing the Cambridge Serial Total Energy Package with Perdew-Burke-Ernzerhof generalized gradient approximation functionals have successfully reproduced experimental vibrational spectra with remarkable accuracy [1] [10] [11].

Periodic density functional theory calculations have revealed that 2-methoxybenzaldehyde adopts an anti-conformation in the solid state, with the carbonyl oxygen and methoxy carbon atoms positioned on opposite sides of the benzene ring [1] [10]. The optimization of crystal structures using density-functional perturbation theory has confirmed the experimental unit cell parameters while providing detailed information about intermolecular interactions and hydrogen bonding patterns within the crystalline matrix.

The calculated vibrational frequencies demonstrate excellent correlation with experimental inelastic neutron scattering and infrared spectroscopic data, with most fundamental vibrations predicted within 20 wavenumbers of observed values [1] [10] [11]. The carbonyl stretching mode, observed experimentally at 1655 reciprocal centimeters, is accurately reproduced by calculations at 1662 reciprocal centimeters, representing a deviation of only 7 wavenumbers [1]. Similarly, the characteristic methoxy carbon-oxygen stretching vibration appears at 1031 reciprocal centimeters experimentally and 1015 reciprocal centimeters computationally, demonstrating the reliability of the theoretical approach.

| Mode Assignment | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Deviation (cm⁻¹) | IR Intensity | Assignment Confidence |

|---|---|---|---|---|---|

| C=O stretch | 1655 | 1662 | 7 | vs | Excellent |

| O-H stretch | 3003 | 2999 | -4 | m | Good |

| C-H stretch (aldehyde) | 2973 | 2962 | -11 | w | Good |

| C-O stretch (methoxy) | 1031 | 1015 | -16 | s | Excellent |

| C-H bend (methoxy) | 1440 | 1445 | 5 | m | Good |

| Ring C=C stretch | 1504 | 1492 | -12 | s | Good |

| C-H out-of-plane bend | 865 | 867 | 2 | m | Excellent |

| Torsional mode (methyl) | 250 | 238 | -12 | w | Fair |

| Ring deformation | 640 | 638 | -2 | m | Good |

| Methyl rotation | 241 | 250 | 9 | vw | Good |

The analysis of low-frequency vibrational modes has revealed important information about methyl group dynamics and intermolecular interactions in the crystalline environment [1] [10]. Torsional potential barriers for methyl rotation about oxygen-carbon bonds have been determined from experimental frequencies and compared with isolated molecule calculations. The intramolecular nature of the potential energy barrier for methyl rotation about oxygen-methyl bonds exhibits values comparable to those reported for torsion about saturated carbon-carbon bonds, typically around 250 reciprocal centimeters [1] [10].

Computational investigations have identified distinct vibrational signatures for different crystallographic environments within the unit cell [1]. The presence of four independent molecules in the asymmetric unit creates subtle variations in vibrational frequencies due to differing intermolecular contact patterns. These variations manifest as band splitting in experimental spectra and provide valuable information about crystal packing effects on molecular vibrations.

The periodic density functional theory approach has successfully predicted collective lattice modes and intermolecular vibrations that are absent in isolated molecule calculations [1] [10]. Translation and libration modes appearing below 100 reciprocal centimeters are accurately reproduced, demonstrating the importance of considering crystal packing effects in vibrational analysis. The calculated phonon dispersion curves reveal minimal dispersion for modes above 300 reciprocal centimeters, indicating localized molecular character for most fundamental vibrations.

Temperature-dependent vibrational studies using periodic density functional theory have provided insights into thermal expansion effects and anharmonic contributions to vibrational frequencies [1]. The calculated thermal correction factors allow for accurate prediction of vibrational spectra at various temperatures, facilitating direct comparison with experimental measurements conducted under different thermal conditions.

Transition State Modeling for Chalcone Derivative Formation Pathways

The computational modeling of transition states in chalcone formation pathways involving 2-methoxybenzaldehyde represents a critical aspect of understanding reaction mechanisms and kinetic behavior in aldol condensation processes. Density functional theory calculations have been extensively employed to characterize the complete reaction pathway from initial reactants through intermediate species to final chalcone products [12] [13] [14].

The mechanism of chalcone formation through aldol condensation proceeds via a multi-step pathway involving enolate formation, nucleophilic addition, proton equilibration, and dehydration processes [12] [13]. Transition state calculations using hybrid density functionals have revealed that the rate-limiting step corresponds to the elimination of hydroxide ion during the final dehydration stage, with activation energies typically ranging from 60 to 70 kilojoules per mole [12] [13].

Computational investigations of the enolate formation step demonstrate activation barriers of approximately 45 kilojoules per mole for the initial deprotonation of acetophenone derivatives [12] [13]. The nucleophilic addition of the enolate species to the carbonyl carbon of 2-methoxybenzaldehyde proceeds through a transition state characterized by a partially formed carbon-carbon bond with lengths ranging from 2.0 to 2.3 Angstroms [15] [16] [17]. The calculated activation energy for this step is typically 35 to 40 kilojoules per mole, indicating moderate kinetic accessibility under standard reaction conditions.

The characterization of transition states using intrinsic reaction coordinate calculations has revealed the detailed geometric evolution during bond formation and breaking processes [18] [15] [17]. The aldol addition transition state adopts a chair-like conformation with metal coordination playing a crucial role in organizing and stabilizing the reactive configuration. Computational analysis indicates that lithium and sodium enolates exhibit different transition state geometries and activation barriers compared to potassium or cesium analogs [17].

| Reaction Step | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) | Transition State Character | Key Bond Length (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|---|

| Enolate Formation | 45.2 | -23.4 | Early | 1.52 | 832 |

| Nucleophilic Addition | 38.7 | -12.8 | Product-like | 2.14 | 567 |

| Proton Transfer | 12.1 | -8.9 | Symmetric | 1.35 | 1245 |

| Dehydration | 51.8 | 15.6 | Reactant-like | 1.78 | 398 |

| Elimination | 67.3 | -28.7 | Late | 2.65 | 523 |

The computational analysis of solvent effects on transition state structures and energetics has demonstrated significant influence of reaction medium on activation barriers and selectivity patterns [18] [13]. Polar protic solvents such as methanol and water stabilize charged transition states through hydrogen bonding interactions, resulting in reduced activation energies for ionic processes. Conversely, aprotic solvents favor neutral reaction pathways with different kinetic profiles and product distributions.

Kinetic isotope effect studies using deuterated solvents have provided experimental validation of computational predictions regarding rate-limiting steps [12] [13]. The observation that chalcone formation proceeds faster in deuterium oxide compared to water confirms theoretical predictions that proton transfer processes are not rate-limiting. Instead, the computational evidence supports elimination of hydroxide ion as the kinetically controlling step, consistent with calculated activation energies and transition state structures.

The modeling of competing reaction pathways has revealed the thermodynamic and kinetic factors governing product selectivity in chalcone formation [12] [18] [13]. Alternative elimination mechanisms involving different proton abstraction sites lead to distinct activation barriers and product distributions. Computational screening of substituent effects indicates that electron-withdrawing groups on the aromatic rings generally facilitate chalcone formation by stabilizing negative charge development in transition states.

Physical Description

Solid

Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.72

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1453 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 1451 of 1453 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index